N~1~-(Naphthalen-2-yl)benzene-1,4-diamine
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Overview
Description
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of a naphthyl group attached to a benzene ring through an amine linkage. This compound is known for its applications in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-2-yl)benzene-1,4-diamine typically involves the reaction of 2-naphthylamine with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N1-(Naphthalen-2-yl)benzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Widely used in the production of OLEDs and OPVs due to its excellent hole transport properties
Mechanism of Action
The mechanism of action of N1-(Naphthalen-2-yl)benzene-1,4-diamine in electronic applications involves its ability to transport holes efficiently. The compound’s molecular structure allows for the delocalization of π-electrons, facilitating the movement of charge carriers. This property is crucial for its function as a hole transport material in OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and OPVs.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another hole transport material with similar applications.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Used in OLEDs for its excellent charge transport properties
Uniqueness
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine stands out due to its unique combination of thermal stability, high hole mobility, and ease of synthesis. These properties make it a preferred choice for various electronic applications, particularly in the development of high-performance OLEDs and OPVs .
Properties
CAS No. |
4285-37-4 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-N-naphthalen-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H14N2/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11,18H,17H2 |
InChI Key |
MNDJKTIGCWCQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
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